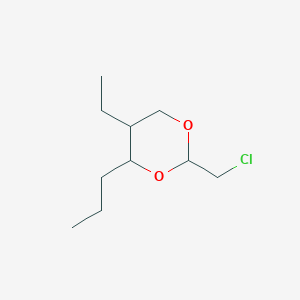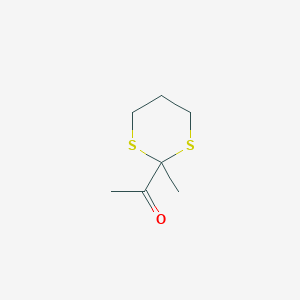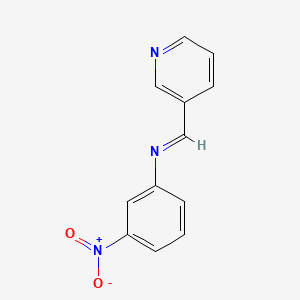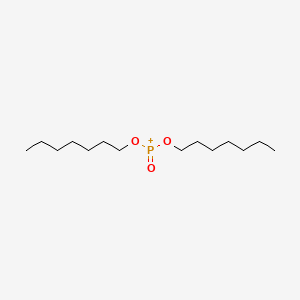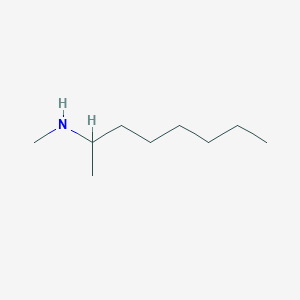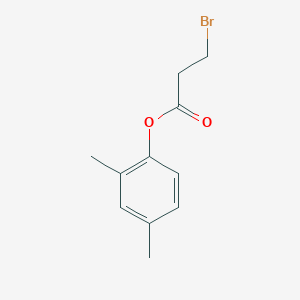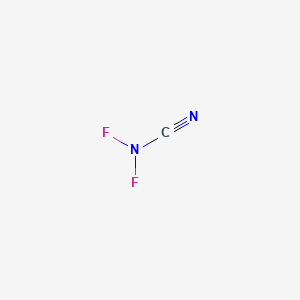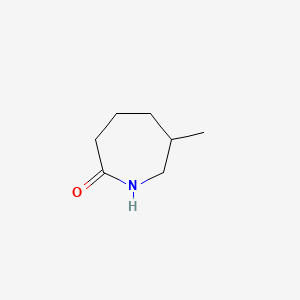
6-Methylcaprolactam
Vue d'ensemble
Description
6-Methylcaprolactam is an organic compound with the molecular formula C7H13NO It is a derivative of caprolactam, which is a lactam (a cyclic amide) of caproic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylcaprolactam can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with monoethylamine at elevated temperatures and pressures, resulting in the release of one molar equivalent of water . Another method involves the cyclization of ε-aminocaproic acid, which is the product of the hydrolysis of caprolactam .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyclohexanone as a starting material. Cyclohexanone is first converted to its oxime, which is then treated with acid to induce the Beckmann rearrangement, yielding this compound . This method is widely used due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylcaprolactam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield amines.
Applications De Recherche Scientifique
6-Methylcaprolactam has several scientific research applications, including:
Biology: It is used in the study of enzyme inhibition and protein folding.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and as a precursor for the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 6-Methylcaprolactam involves its interaction with specific molecular targets and pathways. For example, in iron-catalyzed cross-coupling reactions, this compound acts as a solvent that stabilizes the transition state and facilitates the formation of the desired products . The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Methylcaprolactam include:
Caprolactam: The parent compound, which is widely used in the production of Nylon 6.
N-Methylcaprolactam: A derivative used as a solvent in various chemical reactions.
7-Methylcaprolactam: Another derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Propriétés
IUPAC Name |
6-methylazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-3-2-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAWFENPCDYKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976979 | |
| Record name | 3-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-55-8 | |
| Record name | 2H-Azepin-2-one, hexahydro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
